PD-L1-IN-4

説明

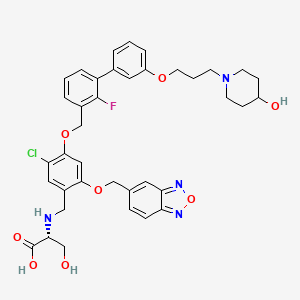

PD-L1-IN-4 (CYP51/PD-L1-IN-4, Compound 14a-2) is a dual-target small-molecule inhibitor that selectively inhibits both CYP51 (lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis) and PD-L1 (programmed death-ligand 1, an immune checkpoint protein). It exhibits potent activity with IC50 values of 0.17 μM for CYP51 and 0.021 μM for PD-L1 . This compound is notable for its dual functionality:

- Antifungal Activity: Demonstrates efficacy against drug-resistant fungal strains by disrupting ergosterol synthesis.

PD-L1-IN-4 is under investigation for applications in fungal infections and cancer immunotherapy, leveraging its unique dual-target mechanism .

特性

分子式 |

C38H40ClFN4O8 |

|---|---|

分子量 |

735.2 g/mol |

IUPAC名 |

(2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-5-chloro-4-[[2-fluoro-3-[3-[3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]phenyl]methoxy]phenyl]methylamino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C38H40ClFN4O8/c39-31-18-27(20-41-34(21-45)38(47)48)35(50-22-24-8-9-32-33(16-24)43-52-42-32)19-36(31)51-23-26-5-2-7-30(37(26)40)25-4-1-6-29(17-25)49-15-3-12-44-13-10-28(46)11-14-44/h1-2,4-9,16-19,28,34,41,45-46H,3,10-15,20-23H2,(H,47,48)/t34-/m1/s1 |

InChIキー |

CVHGLSHXHMFDJX-UUWRZZSWSA-N |

異性体SMILES |

C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CN[C@H](CO)C(=O)O)Cl |

正規SMILES |

C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CNC(CO)C(=O)O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PD-L1-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of PD-L1-IN-4 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the production process .

化学反応の分析

Types of Reactions

PD-L1-IN-4 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically intermediates that are further modified to produce the final compound, PD-L1-IN-4. These intermediates often contain functional groups that enhance the compound’s binding affinity and specificity to PD-L1 .

科学的研究の応用

PD-L1-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

Biology: Investigated for its role in modulating immune responses and its potential in treating autoimmune diseases.

Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly for cancers that overexpress PD-L1.

Industry: Utilized in the development of diagnostic assays and screening platforms for PD-L1 inhibitors .

作用機序

PD-L1-IN-4 exerts its effects by binding to PD-L1 and preventing its interaction with PD-1. This blockade restores the activity of cytotoxic T cells, allowing them to recognize and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of immune checkpoint signaling, leading to enhanced anti-tumor immune responses .

類似化合物との比較

Pharmacological Profiles

The table below compares PD-L1-IN-4 with structurally or functionally similar compounds:

Target Specificity and Mechanism

- PD-L1-IN-4 vs. PD-L1-IN-1: PD-L1-IN-4’s dual inhibition of CYP51 and PD-L1 distinguishes it from PD-L1-IN-1, which targets PD-L1 alone. This dual action may reduce the risk of fungal infections in immunocompromised cancer patients, a common side effect of PD-1/PD-L1 inhibitors . PD-L1-IN-4’s PD-L1 IC50 (0.021 μM) is significantly lower than typical small-molecule PD-L1 inhibitors, suggesting superior binding affinity .

- PD-L1-IN-4 vs. Reveromycin A: Both compounds exhibit antifungal activity, but Reveromycin A lacks PD-L1 targeting.

- PD-L1-IN-4 vs. Anti-PD-1 Antibodies (e.g., Nivolumab): Monoclonal antibodies like nivolumab show robust clinical efficacy in cancers but require intravenous administration and carry risks of immune-related adverse events (e.g., pneumonitis) . PD-L1-IN-4, as a small molecule, may offer oral bioavailability and reduced systemic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。